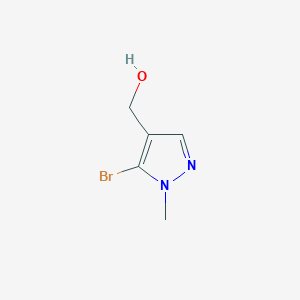![molecular formula C7H6F4N2O B6228686 [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine CAS No. 1806612-68-9](/img/no-structure.png)
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine, also known as FTMHP, is a unique organofluorine compound that has been widely studied in recent years due to its potential applications in various scientific fields. FTMHP is a colorless liquid with a sharp odor, and is soluble in water and organic solvents. It is a highly reactive compound and is used in a variety of chemical reactions, including synthesis, functionalization, and catalysis. In addition, FTMHP is also known for its potential applications in biochemistry and physiology, making it an attractive target for research.
Applications De Recherche Scientifique
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has been used in a wide range of scientific research applications. For example, it has been used as a reagent in the synthesis of novel organofluorine compounds, and as a catalyst in a variety of organic reactions. In addition, [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has been used as a starting material in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of fluorinated polymers, and as a biocompatible agent in medical applications.
Mécanisme D'action
The mechanism of action of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine is not fully understood. However, it is believed that it may act as a Lewis acid in certain reactions, and may also act as a nucleophile in other reactions. In addition, it is believed that [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine may be able to act as a catalyst in certain reactions, and may be able to facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an antioxidant, and may be able to protect cells from oxidative damage. In addition, it has been shown to have the potential to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has several advantages and limitations when used in laboratory experiments. On the one hand, it is a highly reactive compound and can be used in a variety of reactions. On the other hand, it is also a highly volatile compound and can be difficult to work with in certain experiments. In addition, [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine is a highly toxic compound and should be handled with care.
Orientations Futures
The potential future directions for [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine are numerous. For example, further research could be done on its biochemical and physiological effects, as well as its potential applications in medicine and other fields. In addition, further research could be done on its potential as a catalyst in a variety of reactions, as well as its potential as an antioxidant. Finally, further research could be done on the mechanism of action of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine, and its potential as a reagent in the synthesis of novel organofluorine compounds.
Méthodes De Synthèse
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine can be synthesized in a few different ways. The most common method is a one-step reaction involving the reaction of fluoroform and hydrazine hydrate in the presence of a Lewis acid such as aluminum chloride. In this reaction, the fluoroform acts as a source of fluorine, while the hydrazine hydrate acts as a source of nitrogen. The Lewis acid acts as a catalyst and helps to increase the rate of the reaction. Other methods of synthesis include the reaction of fluoroform and hydrazine sulfate in the presence of a base such as sodium hydroxide, and the reaction of fluoroform and hydrazine carboxylic acid in the presence of a base such as potassium hydroxide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine involves the reaction of 2-fluoro-3-nitrophenol with trifluoromethanesulfonic acid to form the corresponding triflate. This triflate is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "2-fluoro-3-nitrophenol", "trifluoromethanesulfonic acid", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-fluoro-3-nitrophenol is reacted with trifluoromethanesulfonic acid in anhydrous dichloromethane at room temperature to form the corresponding triflate.", "Step 2: The resulting triflate is then added to a solution of hydrazine hydrate in ethanol and refluxed for several hours.", "Step 3: The reaction mixture is then cooled and the product is isolated by filtration and washed with ethanol and diethyl ether." ] } | |
Numéro CAS |
1806612-68-9 |
Nom du produit |
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine |
Formule moléculaire |
C7H6F4N2O |
Poids moléculaire |
210.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



